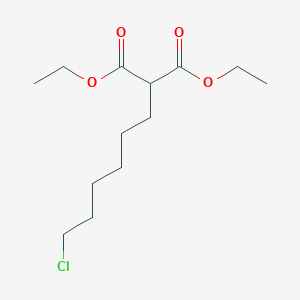
1,3-Diethyl 2-(6-chlorohexyl)propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diethyl 2-(6-chlorohexyl)propanedioate is an organic compound with the molecular formula C13H23ClO4 It is a derivative of propanedioate, featuring a chlorohexyl group attached to the second carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Diethyl 2-(6-chlorohexyl)propanedioate typically involves the reaction of diethyl malonate with 1,6-dichlorohexane. The reaction is carried out under basic conditions, often using sodium ethoxide as a base. The process involves the nucleophilic substitution of the chlorine atom by the malonate ester, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Diethyl 2-(6-chlorohexyl)propanedioate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorohexyl group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium ethoxide, potassium carbonate.
Hydrolysis: Aqueous acid or base.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: Substituted propanedioates.
Hydrolysis: Diethyl malonic acid derivatives.
Reduction: Alcohol derivatives of propanedioate.
Aplicaciones Científicas De Investigación
1,3-Diethyl 2-(6-chlorohexyl)propanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3-Diethyl 2-(6-chlorohexyl)propanedioate involves its interaction with specific molecular targets. The chlorohexyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. The ester groups can undergo hydrolysis, releasing active carboxylic acids that can participate in various biochemical pathways.
Comparación Con Compuestos Similares
Diethyl malonate: A simpler ester of malonic acid, used in similar synthetic applications.
1,3-Diethyl 2-(6-bromohexyl)propanedioate: A bromine analog with similar reactivity but different reactivity profiles.
1,3-Diethyl 2-(6-iodohexyl)propanedioate: An iodine analog with distinct chemical properties.
Uniqueness: 1,3-Diethyl 2-(6-chlorohexyl)propanedioate is unique due to the presence of the chlorohexyl group, which imparts specific reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and industrial applications.
Propiedades
Número CAS |
100476-78-6 |
|---|---|
Fórmula molecular |
C13H23ClO4 |
Peso molecular |
278.77 g/mol |
Nombre IUPAC |
diethyl 2-(6-chlorohexyl)propanedioate |
InChI |
InChI=1S/C13H23ClO4/c1-3-17-12(15)11(13(16)18-4-2)9-7-5-6-8-10-14/h11H,3-10H2,1-2H3 |
Clave InChI |
KKWXQWZHJAPIMT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CCCCCCCl)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


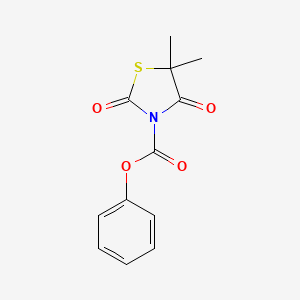

![1-[2-(3-Chlorophenyl)-4-cyano-1,3-oxazol-5-yl]piperidine-4-carboxamide](/img/structure/B14155180.png)
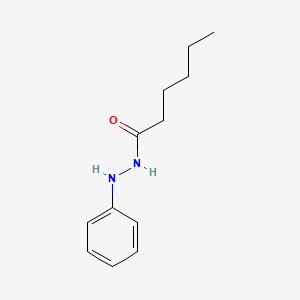
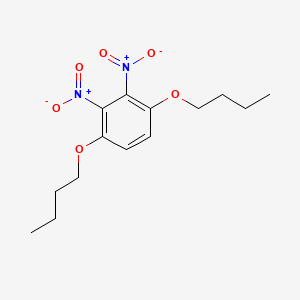

![4-[(Tert-butylamino)methyl]phenyl propanoate hydrochloride](/img/structure/B14155216.png)

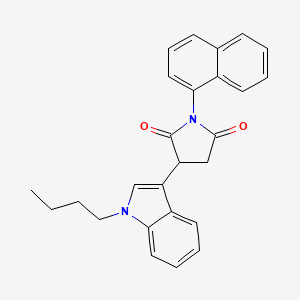
![4-(2-chlorophenyl)-3-[(1R,2R)-2-phenylcyclopropyl]-1H-1,2,4-triazole-5-thione](/img/structure/B14155234.png)
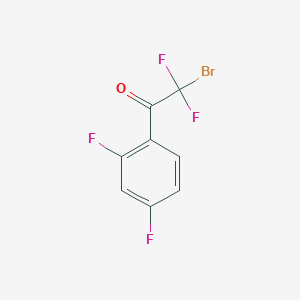
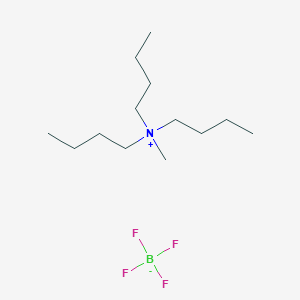
![6-methyl-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B14155254.png)
![2'-(3,4-dimethoxyphenyl)-7'-fluoro-1'-[(4-methylphenyl)carbonyl]-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione](/img/structure/B14155262.png)
